6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine
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Overview
Description
6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound features a purine core, which is a fundamental structure in many biologically active molecules, including nucleotides and certain pharmaceuticals. The presence of a fluoropyrimidine and piperazine moiety further enhances its chemical versatility and potential for interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines under controlled conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine or its derivatives.
Attachment of the Fluoropyrimidine Group: The fluoropyrimidine group is incorporated through a coupling reaction, typically using a halogenated pyrimidine derivative and a suitable base.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the fluoropyrimidine moiety, potentially converting it to a non-fluorinated pyrimidine.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the fluoropyrimidine group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring can yield N-oxide derivatives, while nucleophilic substitution at the fluoropyrimidine group can produce a variety of substituted pyrimidines.
Scientific Research Applications
Chemistry
In chemistry, 6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine core is structurally similar to adenine and guanine, making it a candidate for studies on DNA and RNA binding.
Medicine
In medicine, this compound is investigated for its potential as an anticancer agent. The fluoropyrimidine moiety is known for its cytotoxic properties, and the compound’s ability to interact with biological targets makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile chemical structure allows for the creation of derivatives with enhanced properties for specific applications.
Mechanism of Action
The mechanism of action of 6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The purine core can mimic natural nucleotides, allowing the compound to inhibit enzymes involved in DNA and RNA synthesis. The fluoropyrimidine group enhances its binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-[4-(4-chloropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine
- 6-[4-(5-bromopyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine
- 6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine
Uniqueness
Compared to these similar compounds, 6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine stands out due to the presence of the fluorine atom in the pyrimidine ring. Fluorine atoms can significantly alter the electronic properties and biological activity of a compound, often enhancing its potency and selectivity. This makes this compound a unique and valuable compound for further research and development.
Properties
IUPAC Name |
6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methylpurine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN8/c1-21-9-20-11-13(21)18-8-19-14(11)23-4-2-22(3-5-23)12-10(15)6-16-7-17-12/h6-9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBKUPQKEYTZRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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